molecular formula C13H8FNO4 B6391524 3-(3-Carboxy-5-fluorophenyl)picolinic acid CAS No. 1261979-95-6

3-(3-Carboxy-5-fluorophenyl)picolinic acid

Cat. No.: B6391524
CAS No.: 1261979-95-6
M. Wt: 261.20 g/mol
InChI Key: NGRYWUUXLVMTGK-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)picolinic acid is a novel compound that has garnered attention in various fields of research and industry due to its unique physical and chemical properties

Preparation Methods

The synthesis of 3-(3-Carboxy-5-fluorophenyl)picolinic acid involves several steps, typically starting with the preparation of the fluorophenyl precursor. The synthetic route may include halogenation, carboxylation, and subsequent coupling reactions to introduce the picolinic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound meets the required specifications .

Chemical Reactions Analysis

3-(3-Carboxy-5-fluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses . The presence of the fluorine atom enhances the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

3-(3-Carboxy-5-fluorophenyl)picolinic acid can be compared with other similar compounds, such as:

    3-(5-Carboxy-2-fluorophenyl)picolinic acid: Similar structure but with different positional isomers, leading to variations in reactivity and applications.

    6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: These compounds exhibit herbicidal activity and are used as potential lead structures in the discovery of novel synthetic auxin herbicides. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-5-7(4-8(6-9)12(16)17)10-2-1-3-15-11(10)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRYWUUXLVMTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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